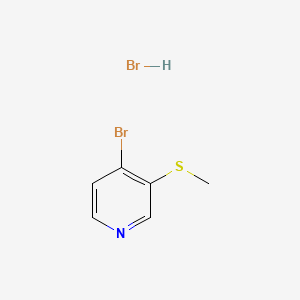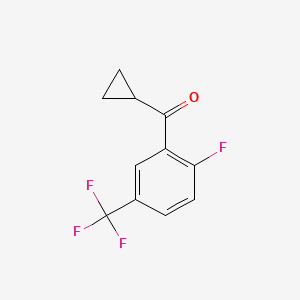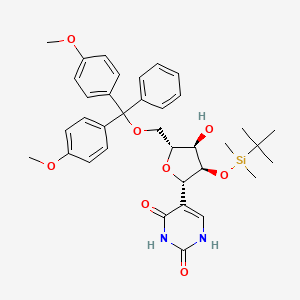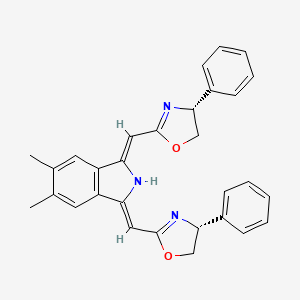
(4R,4'R)-2,2'-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a unique combination of isoindoline and oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The starting materials often include isoindoline derivatives and oxazole precursors. Key steps may involve:
Condensation reactions: to form the isoindoline core.
Cyclization reactions: to construct the oxazole rings.
Functional group modifications: to introduce the dimethyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scalability considerations: to ensure the process is economically viable for large-scale production.
化学反応の分析
Types of Reactions
(4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry
In chemistry, (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential therapeutic properties. For example, it could be studied for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals or as a catalyst in certain reactions.
作用機序
The mechanism of action of (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes: The compound might inhibit or activate specific enzymes, altering biochemical pathways.
Receptor interactions: It could bind to receptors on cell surfaces, triggering signaling cascades.
Pathway modulation: The compound might modulate specific cellular pathways, leading to changes in cell behavior or function.
類似化合物との比較
Similar Compounds
Similar compounds to (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole) might include other isoindoline or oxazole derivatives. These could have similar structures but differ in specific functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of isoindoline and oxazole rings, along with the dimethyl and phenyl substituents. This unique structure could confer specific properties, such as enhanced stability or reactivity, making it valuable for various applications.
特性
分子式 |
C30H27N3O2 |
|---|---|
分子量 |
461.6 g/mol |
IUPAC名 |
(4R)-2-[(Z)-[(3Z)-5,6-dimethyl-3-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H27N3O2/c1-19-13-23-24(14-20(19)2)26(16-30-33-28(18-35-30)22-11-7-4-8-12-22)31-25(23)15-29-32-27(17-34-29)21-9-5-3-6-10-21/h3-16,27-28,31H,17-18H2,1-2H3/b25-15-,26-16-/t27-,28-/m0/s1 |
InChIキー |
HVYYLSOGQDOJQT-UTYXLWGOSA-N |
異性体SMILES |
CC1=CC\2=C(/C(=C/C3=N[C@@H](CO3)C4=CC=CC=C4)/N/C2=C\C5=N[C@@H](CO5)C6=CC=CC=C6)C=C1C |
正規SMILES |
CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C4=CC=CC=C4)NC2=CC5=NC(CO5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B14763606.png)
![Benzo[f][4,7]phenanthroline](/img/structure/B14763625.png)
![1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol](/img/structure/B14763630.png)
![(2S,3R,4S,5S,6R)-2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14763634.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14763638.png)
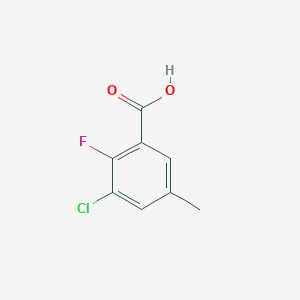


![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)

